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For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview of the in vivo application of
GPR120 modulators, with a focus on dosage, experimental design, and relevant signaling
pathways. The information is intended to guide researchers in designing and executing robust
preclinical studies to evaluate the therapeutic potential of GPR120 agonists.

Introduction to GPR120

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is
a promising therapeutic target for metabolic and inflammatory diseases.[1][2][3][4] Activated by
long-chain fatty acids, particularly omega-3 fatty acids, GPR120 is expressed in various tissues
including adipose tissue, macrophages, and enteroendocrine cells.[1][2][4] Its activation
triggers a cascade of intracellular signaling events that lead to potent anti-inflammatory and
insulin-sensitizing effects.[1][5][6][7] Consequently, GPR120 agonists are being actively
investigated for the treatment of type 2 diabetes, obesity, and other inflammatory conditions.[1]

[2][3]

GPR120 Signaling Pathways

GPR120 activation initiates downstream signaling through two primary pathways: Gag/11-
mediated signaling and [3-arrestin-2-mediated signaling.
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e Gag/11 Pathway: Upon agonist binding, GPR120 couples to Gag/11 proteins, leading to the
activation of phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3
stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C
(PKC). This pathway is primarily associated with the stimulation of glucagon-like peptide-1
(GLP-1) secretion from enteroendocrine cells.[2][8]

e [B-arrestin-2 Pathway: GPR120 activation also promotes the recruitment of 3-arrestin-2.[6][9]
The GPR120/B-arrestin-2 complex can mediate anti-inflammatory effects by inhibiting TAK1
ubiquitination, thereby preventing the activation of downstream inflammatory cascades
involving NF-kB and JNK.[10] This pathway is crucial for the anti-inflammatory actions of
GPR120 in macrophages.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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